4-(2-Bromoacetyl)-2-fluorobenzonitrile
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2-Bromoacetyl)-2-fluorobenzonitrile, focusing on six unique fields:
Pharmaceutical Chemistry
4-(2-Bromoacetyl)-2-fluorobenzonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific enzymes or receptors. For instance, it can be used to synthesize inhibitors for enzymes like monoamine oxidase, which are crucial in treating neurological disorders such as Parkinson’s disease .
Organic Synthesis
This compound is widely used in organic synthesis due to its reactivity. It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds. These heterocycles are essential in the development of new materials and drugs. The presence of both bromo and nitrile groups makes it a versatile reagent in various organic transformations .
Material Science
In material science, 4-(2-Bromoacetyl)-2-fluorobenzonitrile is used to create advanced polymers and materials with specific properties. Its incorporation into polymer chains can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials. These materials find applications in electronics, coatings, and high-performance composites .
Medicinal Chemistry
The compound is also explored in medicinal chemistry for its potential therapeutic properties. Researchers investigate its role in the design of new drugs with improved efficacy and reduced side effects. Its ability to interact with biological targets makes it a candidate for developing treatments for various diseases, including cancer and infectious diseases .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(2-Bromoacetyl)-2-fluorobenzonitrile is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, which are lipid compounds involved in various physiological processes such as inflammation and blood clotting .
Mode of Action
It is known that the compound can inhibit the activity ofhuman monoamine oxidase (MAO) A and B . This inhibition could potentially lead to changes in neurotransmitter levels, affecting various neurological processes .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of Prostaglandin G/H synthase 1 could disrupt the synthesis of prostanoids, affecting inflammatory responses and other related processes . Similarly, the inhibition of MAO A and B could affect the metabolism of monoamine neurotransmitters, potentially impacting mood and behavior .
Result of Action
The molecular and cellular effects of 4-(2-Bromoacetyl)-2-fluorobenzonitrile’s action would depend on its specific interactions with its targets. For instance, the inhibition of Prostaglandin G/H synthase 1 could potentially reduce inflammation, while the inhibition of MAO A and B could potentially affect mood and behavior .
properties
IUPAC Name |
4-(2-bromoacetyl)-2-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-4-9(13)6-1-2-7(5-12)8(11)3-6/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWXIJWVFBDOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
366790-50-3 | |
Record name | 4-(2-bromoacetyl)-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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